REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([OH:12])[CH:6]=1)=[O:4].S(=O)(=O)(O)O>C(OC(=O)C)(=O)C>[Cl:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11][C:3](=[O:4])[CH3:2])=[C:7]([O:12][C:8](=[O:11])[CH3:7])[CH:6]=1)=[O:4]
|
Name
|
|
Quantity
|
9.33 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)C1=CC(=C(C=C1)O)O
|
Name
|
|
Quantity
|
78 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirred for 1.5 hours under an argon atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose to 40° C.
|
Type
|
DISSOLUTION
|
Details
|
the starting material completely dissolved
|
Type
|
CUSTOM
|
Details
|
yielding a clear, colorless solution which
|
Type
|
WAIT
|
Details
|
After standing for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the crystallized product was filtered
|
Type
|
WASH
|
Details
|
washed with cold water (200 ml)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo overnight at room temperature
|
Duration
|
8 (± 8) h
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
ClCC(=O)C1=CC(=C(C=C1)OC(C)=O)OC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |